molecular formula C17H14ClNO3 B1431780 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid CAS No. 1423032-59-0

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid

Cat. No. B1431780
M. Wt: 315.7 g/mol
InChI Key: WBDZYSFFVPWTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C17H14ClNO3 . It’s a research-use-only compound .


Molecular Structure Analysis

The molecular weight of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid” is 315.75 . The molecular structure consists of an indole ring attached to a carboxylic acid group and a 2-chlorophenoxyethyl group .

Scientific Research Applications

Antioxidant Capacity and Reactivity

Compounds with indole cores and chlorophenoxy groups can exhibit significant antioxidant capacities due to their structural components. For example, indoles and phenolics are known for their ability to scavenge free radicals and participate in redox reactions. The study by Ilyasov et al. (2020) discusses the antioxidant capacity assay involving ABTS radical cation decolorization, highlighting the complexity of reactions antioxidants can undergo, including coupling and degradation pathways. This research suggests that compounds like 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid may engage in similar antioxidative or reactive pathways, contributing to their potential application in studying oxidative stress and developing antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Drug Synthesis and Pharmaceutical Applications

Levulinic acid, a biomass-derived compound discussed by Zhang et al. (2021), demonstrates the versatility of carboxylic acids in drug synthesis. This compound's functional groups enable it to serve as a precursor for various drugs and intermediates. Given the structural complexity of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid, it could similarly serve as a scaffold or intermediate in synthesizing novel pharmaceuticals, highlighting the importance of such compounds in medicinal chemistry and drug development efforts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Biodegradation and Environmental Impact

The biodegradation of chlorophenols, closely related to the chlorophenoxy component of the compound , is critical in environmental science, as discussed by Peng et al. (2016). Their review on chlorophenols in municipal solid waste incineration highlights the pathways and mechanisms by which these compounds are broken down, emphasizing their role as precursors to more toxic dioxins. This research underscores the potential environmental impact of chlorophenoxy compounds and the importance of understanding their biodegradation pathways (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-13-6-2-4-8-16(13)22-10-9-19-14-7-3-1-5-12(14)11-15(19)17(20)21/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZYSFFVPWTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCOC3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192000
Record name 1H-Indole-2-carboxylic acid, 1-[2-(2-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid

CAS RN

1423032-59-0
Record name 1H-Indole-2-carboxylic acid, 1-[2-(2-chlorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 1-[2-(2-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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